molecular formula C8H6ClNO B159855 3-Chloro-7-methylbenzo[d]isoxazole CAS No. 128520-86-5

3-Chloro-7-methylbenzo[d]isoxazole

Cat. No.: B159855
CAS No.: 128520-86-5
M. Wt: 167.59 g/mol
InChI Key: JJDNTIJMCMIVES-UHFFFAOYSA-N
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Description

3-Chloro-7-methylbenzo[d]isoxazole is a heterocyclic compound that has garnered significant attention due to its potential applications in various scientific fields. This compound is characterized by a benzene ring fused to an isoxazole ring, with a chlorine atom at the 3-position and a methyl group at the 7-position. The molecular formula of this compound is C8H6ClNO, and it has a molecular weight of 167.59 g/mol .

Scientific Research Applications

3-Chloro-7-methylbenzo[d]isoxazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of isoxazole derivatives can vary depending on their structure and the biological target. Some isoxazole derivatives have been reported to exhibit immunoregulatory properties, including immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory activities .

Future Directions

Isoxazoles, including “3-Chloro-7-methylbenzo[d]isoxazole”, continue to be an area of interest in drug discovery due to their wide range of biological activities . Future research may focus on developing new synthetic strategies, exploring their biological activities, and optimizing their properties for therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-methylbenzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Another approach involves the use of phosphoryl chloride and N,N-diethylethanamine in methanol and di-isopropyl ether, followed by purification through column chromatography .

Industrial Production Methods

Industrial production methods for this compound often utilize large-scale organic synthesis techniques. These methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields . The choice of solvents, catalysts, and purification techniques is optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-methylbenzo[d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 3-amino-7-methylbenzo[d]isoxazole, while oxidation can produce this compound-4-oxide .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Chloro-7-methylbenzo[d]isoxazole include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-7-methyl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-5-3-2-4-6-7(5)11-10-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDNTIJMCMIVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=NO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567654
Record name 3-Chloro-7-methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128520-86-5
Record name 3-Chloro-7-methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of 114 parts of 1,2-benzisoxazol-3-ol and 230 parts of phosphoryl chloride were added dropwise 160 parts of N,N-diethylethanamine (exothermic reaction). Upon complete addition, the reaction mixture was stirred overnight at 135° C. The mixture was poured into crushed ice and the product was extracted with trichloromethane. The extract was dried, filtered and evaporated. The residue was boiled in 2,2'-oxybispropane. The solvent was decanted (this was repeated twice) and the residue was purified by column chromatography over silica gel using a mixture of trichloromethane and methanol (97:3 by volume) as eluent. The pure fractions were collected and the eluent was evaporated, yielding 60 parts (51.1%) of 3-chloro-7-methyl-1,2-benzisoxazole as a residue (int. 1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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